Enhanced Lipophilicity (LogP) vs. Unsubstituted and 3-Fluoro Analogs
The predicted octanol-water partition coefficient (LogP) of CAS 345988-07-0 is approximately 3.22, which is substantially higher than that of the unsubstituted benzyl analog 5-(benzylthio)-1,3,4-thiadiazol-2-amine (CAS 25660-71-3, estimated LogP 2.99) and the 3-fluoro analog (PubChem CID 1480621, XLogP3 2.5) [1][2]. This reflects the strong lipophilic contribution of the -CF3 group.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP ≈ 3.22 (predicted) |
| Comparator Or Baseline | 5-(Benzylthio)-1,3,4-thiadiazol-2-amine: LogP ≈ 2.99; 3-Fluoro analog: XLogP3 2.5 |
| Quantified Difference | ΔLogP ≈ +0.23 vs. unsubstituted; ΔLogP ≈ +0.72 vs. 3-fluoro |
| Conditions | Predicted/calculated values from multiple sources (ChemSrc, Molbase, PubChem) |
Why This Matters
Higher LogP indicates improved membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.
- [1] Molbase. 5-Benzylsulfanyl-1,3,4-thiadiazol-2-amine (CAS 25660-71-3): LogP 2.9938. https://qiye.molbase.cn/ View Source
- [2] PubChem. 5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine (CID 1480621): XLogP3-AA 2.5. https://pubchem.ncbi.nlm.nih.gov/compound/1480621 View Source
